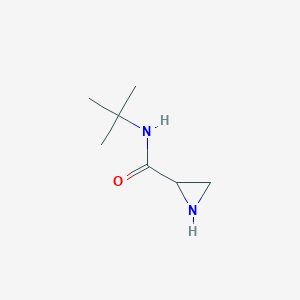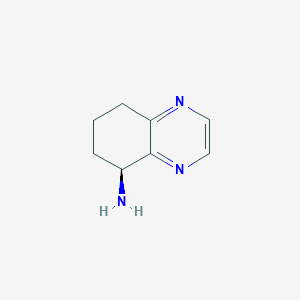
9H-Purine-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine-9-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H4N4O. It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA. This compound is characterized by the presence of an aldehyde group attached to the ninth position of the purine ring, making it a valuable intermediate in various chemical syntheses and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 9H-purine-9-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the formylation of 9H-purine using formylating agents like Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Purine-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6 and 8 positions.
Common Reagents and Conditions:
Oxidation: PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: 9H-Purine-9-carboxylic acid
Reduction: 9H-Purine-9-methanol
Substitution: Various substituted purines depending on the nucleophile used.
Applications De Recherche Scientifique
9H-Purine-9-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9H-Purine-9-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives inhibit enzymes involved in nucleotide synthesis, thereby exerting anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
Comparaison Avec Des Composés Similaires
9H-Purine: The parent compound without the aldehyde group.
9H-Purine-9-methanol: The reduced form of 9H-Purine-9-carbaldehyde.
9H-Purine-9-carboxylic acid: The oxidized form of this compound
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
634890-94-1 |
|---|---|
Formule moléculaire |
C6H4N4O |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
purine-9-carbaldehyde |
InChI |
InChI=1S/C6H4N4O/c11-4-10-3-9-5-1-7-2-8-6(5)10/h1-4H |
Clé InChI |
NWTTWBRNVZBILQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)N(C=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)

![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)




![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)




![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)
